molecular formula C8H8F3NO B2448298 2-[2-(Trifluoromethyl)pyridin-3-yl]ethan-1-ol CAS No. 1000562-95-7

2-[2-(Trifluoromethyl)pyridin-3-yl]ethan-1-ol

Cat. No.: B2448298
CAS No.: 1000562-95-7
M. Wt: 191.153
InChI Key: UHYZRBRCZCAGAZ-UHFFFAOYSA-N
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Description

2-[2-(Trifluoromethyl)pyridin-3-yl]ethan-1-ol is a chemical compound characterized by the presence of a trifluoromethyl group attached to a pyridine ring, with an ethan-1-ol substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(Trifluoromethyl)pyridin-3-yl]ethan-1-ol typically involves the reaction of 2-(Trifluoromethyl)pyridine with ethylene oxide under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a strong base, to facilitate the formation of the ethan-1-ol substituent .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, are common in industrial settings to ensure high-quality production .

Chemical Reactions Analysis

Types of Reactions

2-[2-(Trifluoromethyl)pyridin-3-yl]ethan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield aldehydes or carboxylic acids, while substitution reactions can produce a variety of substituted pyridine derivatives .

Scientific Research Applications

2-[2-(Trifluoromethyl)pyridin-3-yl]ethan-1-ol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals

Mechanism of Action

The mechanism of action of 2-[2-(Trifluoromethyl)pyridin-3-yl]ethan-1-ol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with various enzymes and receptors, modulating their activity and leading to the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[2-(Trifluoromethyl)pyridin-3-yl]ethan-1-ol is unique due to the presence of the ethan-1-ol group, which imparts distinct chemical and biological properties. The trifluoromethyl group also contributes to its high stability and lipophilicity, making it a valuable compound for various applications .

Properties

IUPAC Name

2-[2-(trifluoromethyl)pyridin-3-yl]ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8F3NO/c9-8(10,11)7-6(3-5-13)2-1-4-12-7/h1-2,4,13H,3,5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHYZRBRCZCAGAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)C(F)(F)F)CCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8F3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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